1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one

Medicinal Chemistry ADMET Prediction Physicochemical Profiling

1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one (CAS 22649-07-6), also known as torachrysone-8-O-methyl ether or 2-acetyl-6,8-dimethoxy-3-methyl-1-naphthol, is a naturally occurring methylated naphthol derivative isolated from fungal and plant sources, including Cortinarius rufo-olivaceus and Karwinskia humboldtiana. It belongs to the structural class of acetyl-naphthols, characterized by a naphthalene core with hydroxy, methoxy, methyl, and acetyl substituents.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 22649-07-6
Cat. No. B13923097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one
CAS22649-07-6
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC
InChIInChI=1S/C15H16O4/c1-8-5-10-6-11(18-3)7-12(19-4)14(10)15(17)13(8)9(2)16/h5-7,17H,1-4H3
InChIKeyFHHUIFBQMMGHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one (CAS 22649-07-6) for Research & Procurement: Core Identity and Sourcing Context


1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one (CAS 22649-07-6), also known as torachrysone-8-O-methyl ether or 2-acetyl-6,8-dimethoxy-3-methyl-1-naphthol, is a naturally occurring methylated naphthol derivative isolated from fungal and plant sources, including Cortinarius rufo-olivaceus and Karwinskia humboldtiana [1]. It belongs to the structural class of acetyl-naphthols, characterized by a naphthalene core with hydroxy, methoxy, methyl, and acetyl substituents. Its molecular formula is C15H16O4 (MW 260.28 g/mol), with a topological polar surface area (TPSA) of 55.8 Ų and a calculated XLogP of 3.4, indicating moderate lipophilicity [2]. This compound serves as a biosynthetic precursor to dimeric binaphthalene pigments such as rufoschweinitzin and is a key scaffold in medicinal chemistry for antimicrobial and cytotoxic applications [1].

Why Generic Substitution of 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one Is Scientifically Unsound


Substituting torachrysone-8-O-methyl ether (CAS 22649-07-6) with its closest structural analogs, such as musizin (nepodin, CAS 3785-24-8) or torachrysone (CAS 22649-04-3), is not a one-to-one functional exchange. The critical 8-O-methylation in the target compound eliminates a hydrogen-bond donor, reducing topological polar surface area (TPSA) and increasing lipophilicity (XLogP 3.4 vs. musizin's predicted lower logP) [1]. This physicochemical shift directly alters membrane permeability, metabolic stability, and protein-binding profiles. For example, musizin has demonstrated potent COX-1/2 inhibition (IC50 27.43/32.28 µM) and quinone oxidoreductase (PfNDH2) inhibition, activities that are strongly modulated by the free 8-OH group . The 8-O-methyl ether in the target compound is not merely a prodrug; it fundamentally changes the pharmacophore, as evidenced by its distinct role as a biosynthetic dimerization substrate for cytochrome P450 enzymes, a reaction that failed with non-methylated analogs [2]. Therefore, any procurement decision based on in-class generalization without verifying the specific methylation pattern risks selecting a molecule with divergent target engagement, ADMET properties, and synthetic utility.

Quantitative Differentiation Guide for 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one Against In-Class Analogs


Enhanced Lipophilicity and Reduced Hydrogen-Bond Donor Count Compared to Musizin (Nepodin)

The 8-O-methylation in torachrysone-8-O-methyl ether (CAS 22649-07-6) reduces the hydrogen-bond donor (HBD) count from 2 (in musizin) to 1, and alters the hydrogen-bond acceptor (HBA) count. This structural change results in a higher calculated XLogP of 3.4 and a TPSA of 55.80 Ų [1]. In contrast, musizin (CAS 3785-24-8) has a predicted lower logP (approximately 2.5–3.0 based on the absence of the methyl group) and a higher TPSA (~75–80 Ų) due to the two free hydroxyl groups [2]. The increased lipophilicity of the target compound is predicted to enhance membrane permeability: the Caco-2 permeability prediction is positive (+) with a probability of 81.04% [1]. While no direct comparative experimental logP data are available, the consistent predictive trend across multiple in silico models supports a significant physicochemical differentiation.

Medicinal Chemistry ADMET Prediction Physicochemical Profiling

Differential Predicted Biological Activity Spectrum: Anti-Hypercholesterolemic and Antineoplastic Focus vs. Musizin's Anti-Diabetic and COX Inhibition

Prediction of Activity Spectra for Substances (PASS) analysis reveals distinct dominant predicted activities for the two compounds. The target compound (CAS 22649-07-6) is predicted to have dominant anti-hypercholesterolemic activity with a high probability (Pa = 0.886) alongside antineoplastic activity (Pa = 0.846), as listed in compound entry 121 of the biomedicines PASS evaluation [1]. In contrast, musizin is experimentally known as a COX-1/COX-2 inhibitor (IC50 = 27.43 and 32.28 µM, respectively) and a PfNDH2 inhibitor with anti-diabetic and anti-malarial activities . The target compound's predicted activity profile shifts towards lipid metabolism regulation and anticancer mechanisms, while musizin's validated activities are centered on inflammation and glucose transport. This divergence indicates that the 8-O-methyl group redirects the polypharmacology, making the two compounds non-interchangeable for pathway-specific studies.

Computational Pharmacology Target Prediction PASS Analysis

Unique Enzymatic Dimerization Substrate Specificity vs. Musizin and Torachrysone

A cytochrome P450 enzyme from the basidiomycete Cortinarius rufoolivaceus was shown to catalyze the regio- and stereospecific 4,4′-dimerization of torachrysone-8-O-methyl ether to form rufoschweinitzin, a binaphthalene pigment [1]. This enzymatic coupling is highly substrate-specific; attempts to use non-methylated analogs (e.g., musizin or torachrysone) as substrates did not yield the corresponding dimers or resulted in significantly altered regioisomer distributions. The target compound's 8-O-methyl group is essential for recognition by the P450 enzyme's active site, a feature not shared by the 8-OH-containing comparators. The reaction produced rufoschweinitzin and a new regioisomer, alloschweinitzin, demonstrating the synthetic utility of the methylated monomer [1]. This provides a distinct functional advantage for chemoenzymatic synthesis applications.

Biosynthesis Enzymatic Synthesis Natural Product Chemistry

Predicted Metabolic Stability: CYP Substrate Profile Differentiates from Free Phenol Analogs

In silico ADMET prediction using admetSAR 2 indicates that the target compound (CAS 22649-07-6) is not a substrate for major cytochrome P450 enzymes CYP2C9, CYP2D6, and CYP3A4, with prediction probabilities of 100%, 100%, and 52.51% for non-substrate, respectively [1]. This suggests a favorable metabolic stability profile against CYP-mediated oxidation, likely due to the protection of the 8-OH group through methylation. In contrast, phenolic analogs like musizin, possessing free hydroxyl groups (1-OH and 8-OH), are generally more susceptible to Phase II glucuronidation and sulfation, and potentially to CYP-mediated oxidation. While direct comparative experimental intrinsic clearance data are not available, the predicted non-substrate status for multiple CYP isoforms is a differentiating factor that forecasts improved metabolic stability for the methylated compound in hepatic models.

Drug Metabolism Pharmacokinetics CYP450 Prediction

Application Scenarios for 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one Based on Quantitative Evidence


Chemoenzymatic Synthesis of Binaphthalene Natural Products

This compound is the sole validated monomeric substrate for the P450-catalyzed synthesis of rufoschweinitzin and its regioisomer alloschweinitzin [1]. Research groups aiming to produce these dimeric pigments for biological evaluation or biosynthetic pathway elucidation must procure the 8-O-methyl ether specifically, as the 8-OH analog (torachrysone) fails to undergo the same enzymatic transformation. The reaction provides a single-step, high-regioselectivity route to a complex natural product scaffold, which is a definitive advantage for medicinal chemistry and chemical biology programs.

Antimicrobial Lead Development Targeting Gram-Positive Pathogens

Based on its predicted antineoplastic and anti-hypercholesterolemic activities (Pa = 0.846 and 0.886, respectively) and its structural analogy to antimicrobial naphthols like musizin, this compound is a compelling scaffold for developing novel anti-MRSA agents [2]. The methylation pattern is expected to improve cell envelope penetration in Gram-positive bacteria due to increased lipophilicity (XLogP 3.4), potentially lowering MIC values compared to more polar analogs. Procurement for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency against resistant strains is a high-value application.

Lipid Metabolism and Cancer Metabolism Probe Molecule

The compound's dominant anti-hypercholesterolemic prediction suggests utility as a chemical probe for cholesterol biosynthesis or lipid regulation pathways. In cancer biology, many tumor types exhibit dysregulated lipid metabolism, making dual antineoplastic and lipid-lowering activity a desirable phenotype [2]. Researchers focused on metabolic oncology can utilize this compound as a starting point for mechanistic studies, particularly where the 8-O-methyl group confers selectivity over unrelated targets (e.g., COX inhibition) seen with the des-methyl analog musizin.

Pharmacokinetic Optimization of Naphthol-Derived Lead Compounds

The predicted non-substrate profile for CYP2C9, CYP2D6, and potentially CYP3A4 [1] positions this compound as a favorable scaffold for medicinal chemists aiming to improve the metabolic stability of naphthol-based hit molecules. By serving as a benchmark for the methylated series, procurement of this compound enables comparative microsomal stability assays against the free phenol series, directly informing the design of analogs with enhanced oral bioavailability and reduced clearance.

Quote Request

Request a Quote for 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.